N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea typically involves multiple steps, including the formation of the furan ring, the introduction of the bromine atom, and the attachment of the cyclohexene ring. Common reagents used in these reactions include brominating agents, thioamides, and cyclohexene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-furamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17BrN2O2S |
---|---|
Molecular Weight |
357.27 g/mol |
IUPAC Name |
5-bromo-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H17BrN2O2S/c15-12-7-6-11(19-12)13(18)17-14(20)16-9-8-10-4-2-1-3-5-10/h4,6-7H,1-3,5,8-9H2,(H2,16,17,18,20) |
InChI Key |
SYIHRDMRMDZDOT-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.